Cas no 76963-41-2 (Nizatidine)
Nizatidine Chemical and Physical Properties
Names and Identifiers
-
- Nizatidine
- n-(2-(((2-((dimethylamino)methyl)-4-thiazolyl)methyl)thio)ethyl)-n'-methyl-2-nitro-1,1-ethenediamine
- (E)-1-N'-[2-[[2-[(dimethylamino)methyl]-1,3-thiazol-4-yl]methylsulfanyl]ethyl]-1-N-methyl-2-nitroethene-1,1-diamine
- Acinon
- Axid
- Calmaxid
- Cronizat
- Distaxid
- Galitidin
- N-[2[[[2-[(dimethylamino)methyl]-4-thiazolyl]methyl]thio]ethyl]-N'-methyl-2-nitro-1,1-ethenediamine
- Nizax
- Tazac
- Zanizal
- N-{2-[2-(N,N-Dimethylaminomethyl)-4-thiazolylmethylthio]ethyl}-N′-methyl-2-nitro-1,1-ethenediamine
- N-[2-[[[2-[(Dimethylamino)methyl]-4-thiazolyl]methyl]thio]ethyl]-N'-methyl-2-nitro-1,1-ethenediamine
- Nizatidinum
- Nizatidina
- Naxidine
- Nizaxid
- Gastrax
- Ulcosol
- Panaxid
- Antizid
- Zinga
- Ulxid
- Splendil ER
- Nizatidinum [Latin]
- Nizatidina [Spanish]
- Niaztidine
- Axid Ar
- Nizatidine [USAN:BAN:INN:JAN]
- SGXXNSQHWDMGGP-IZZDOVSWSA-N
- 1,1-ethenediamine, n-[2-[[[2-[(dimethylamino)methyl]-4-thiazolyl]methy
- N-(4-(6-Methylamino-7-nitro-2-thia-5-aza-6-hepten-1-yl)-2-thiazolylmethyl)-N,N-dimethylamine
- SMR000466384
- HY-B0310
- LY-139037, Nizatidine
- Acinon (TN)
- MLS000759518
- BIDD:GT0761
- dimethyl[(4-{[(2-{[1-(methylamino)-2-nitroethenyl]amino}ethyl)sulfanyl]methyl}-1,3-thiazol-2-yl)methyl]amine
- CCG-100836
- (E)-N1'-[2-[[2-[(dimethylamino)methyl]-1,3-thiazol-4-yl]methylsulfanyl]ethyl]-N1-methyl-2-nitro-ethene-1,1-diamine
- NCGC00255252-01
- LY-139037
- Q1188290
- HMS2235N05
- HMS2051K04
- ZL-101
- NSC759289
- HS-0083
- EN300-119524
- dimethyl[(4-{[(2-{[(E)-1-(methylamino)-2-nitroethenyl]amino}ethyl)sulfanyl]methyl}-1,3-thiazol-2-yl)methyl]amine
- MFCD00865660
- (E)-N-(2-(((2-((dimethylamino)methyl)thiazol-4-yl)methyl)thio)ethyl)-N'-methyl-2-nitroethene-1,1-diamine
- SCHEMBL769
- SCHEMBL770
- Pharmakon1600-01505985
- Tox21_110691_1
- L000761
- N-(2-(((2-((Dimethylamino)methyl)thiazol-4-yl)methyl)thio)ethyl)-N-methyl-2-nitroethene-1,1-diamine
- AKOS015900643
- Prestwick2_000921
- NCGC00016934-02
- MLS001076680
- AB00698253_09
- (E)-N-{2-[({2-[(dimethylamino)methyl]-1,3-thiazol-4-yl}methyl)thio]ethyl}-N'-methyl-2-nitroethene-1,1-diamine
- GTPL7248
- (E)-N-(2-((2-((dimethylamino)methyl)thiazol-4-yl)methylthio)ethyl)-N-methyl-2-nitroethene-1,1-diamine
- Axid (TN)
- D00440
- CAS-76963-41-2
- Nizatidine (JP17/USP/INN)
- Benzenesulfonylchloride,4-hydroxy-3-nitro-(9CI)
- BRD-K73589491-001-05-4
- CHEMBL653
- SR-01000765410-4
- BRD-K92193792-001-01-7
- Tox21_301594
- A838919
- Z1521553983
- Tox21_110691
- SBI-0206937.P001
- 1,1-Ethenediamine, N'-[2-[[[2-[(dimethylamino)methyl]-4-thiazolyl]methyl]thio]ethyl]-N-methyl-2-nitro-
- BN166185
- MLS001424001
- N-{2-[({2-[(dimethylamino)methyl]-1,3-thiazol-4-yl}methyl)sulfanyl]ethyl}-N'-methyl-2-nitroethene-1,1-diamine
- C07270
- AB00698253-07
- (E)-N-(2-(((2-((dimethylamino)methyl)thiazol-4-yl)methyl)thio)ethyl)-N-methyl-2-nitroethene-1,1-diamine
- ZE-101
- 76963-41-2
- Nizatidine for system suitability
- HMS2094A15
- NC00086
- Nizatidine, analytical standard
- NCGC00016934-06
- (E)-N1'-[2-[[2-[(dimethylamino)methyl]-4-thiazolyl]methylthio]ethyl]-N1-methyl-2-nitroethene-1,1-diamine
- NCGC00016934-01
- DB00585
- AC-5272
- NS00010189
- DTXCID403376
- SR-01000765410
- BRD-K73589491-001-11-2
- 1246833-99-7
-
- MDL: MFCD00865660
- Inchi: 1S/C12H21N5O2S2/c1-13-11(6-17(18)19)14-4-5-20-8-10-9-21-12(15-10)7-16(2)3/h6,9,13-14H,4-5,7-8H2,1-3H3/b11-6+
- InChI Key: SGXXNSQHWDMGGP-IZZDOVSWSA-N
- SMILES: S(CC1=CSC(CN(C)C)=N1)CCN/C(=C/[N+](=O)[O-])/NC
Computed Properties
- Exact Mass: 331.11400
- Monoisotopic Mass: 331.114
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 8
- Heavy Atom Count: 21
- Rotatable Bond Count: 9
- Complexity: 349
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 1
- Undefined Bond Stereocenter Count: 0
- XLogP3: 1.6
- Topological Polar Surface Area: 140
Experimental Properties
- Color/Form: White to off white crystalline powder
- Density: 1.249
- Melting Point: 130.0 to 134.0 deg-C
- Boiling Point: RELATIVE DENSITY
- Flash Point: 243
- Refractive Index: 1.592
- PSA: 139.55000
- LogP: 2.62750
- Sensitiveness: Sensitive to air
- Merck: 6660
- pka: 2.1, 6.8(at 25℃)
Nizatidine Security Information
-
Symbol:
- Prompt:warning
- Signal Word:Warning
- Hazard Statement: H302
- Warning Statement: P264-P270-P301+P312+P330-P501
- Hazardous Material transportation number:NONH for all modes of transport
- WGK Germany:3
- Hazard Category Code: R22: harmful if swallowed.
- Safety Instruction: S36
- RTECS:KM6565000
-
Hazardous Material Identification:
- Safety Term:S36
- Toxicity:LD50 in mice, rats (mg/kg): 265, >300 i.v.; 1685, 1680 orally (Pioch)
- Storage Condition:Powder -20°C 3 years 4°C 2 years In solvent -80°C 6 months -20°C 1 month
- Risk Phrases:R22
Nizatidine Customs Data
- HS CODE:2934999090
- Customs Data:
China Customs Code:
2934999090Overview:
2934999090. Other heterocyclic compounds. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%
Declaration elements:
Product Name, component content, use to
Summary:
2934999090. other heterocyclic compounds. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%
Nizatidine Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | N129229-5g |
Nizatidine |
76963-41-2 | ≥98% | 5g |
¥108.90 | 2023-09-01 | |
| SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | N129229-25g |
Nizatidine |
76963-41-2 | ≥98% | 25g |
¥304.90 | 2023-09-01 | |
| TI XI AI ( SHANG HAI ) HUA CHENG GONG YE FA ZHAN Co., Ltd. | N0933-25G |
Nizatidine |
76963-41-2 | >97.0%(T)(HPLC) | 25g |
¥1155.00 | 2024-04-15 | |
| S e l l e c k ZHONG GUO | S1890-50mg |
Nizatidine |
76963-41-2 | 99.86% | 50mg |
¥781.49 | 2023-09-16 | |
| SHANG HAI YI EN HUA XUE JI SHU Co., Ltd. | R000648-25g |
Nizatidine |
76963-41-2 | 99% | 25g |
¥490 | 2024-05-21 | |
| SHANG HAI YI EN HUA XUE JI SHU Co., Ltd. | R000648-5g |
Nizatidine |
76963-41-2 | 99% | 5g |
¥119 | 2024-05-21 | |
| ChemScence | CS-2350-100mg |
Nizatidine |
76963-41-2 | 99.19% | 100mg |
$50.0 | 2022-04-26 | |
| ChemScence | CS-2350-1g |
Nizatidine |
76963-41-2 | 99.19% | 1g |
$66.0 | 2022-04-26 | |
| ChemScence | CS-2350-5g |
Nizatidine |
76963-41-2 | 99.19% | 5g |
$96.0 | 2022-04-26 | |
| XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd. | N1090000 |
76963-41-2 | ¥1575.13 | 2023-01-14 |
Nizatidine Suppliers
Nizatidine Related Literature
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James D. Kirkham,Patrick M. Delaney,George J. Ellames,Eleanor C. Row,Joseph P. A. Harrity Chem. Commun., 2010,46, 5154-5156
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Xixi Li,Nanwei Zhu,Ruohan Li,Qinpu Zhang Anal. Methods, 2020,12, 3376-3381
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Philipp Traber,Stephan Kupfer,Stefanie Gräfe,Isabelle Baussanne,Martine Demeunynck,Jean-Marie Mouesca,Serge Gambarelli,Vincent Artero,Murielle Chavarot-Kerlidou Chem. Sci., 2018,9, 4152-4159
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Karl Crowley,Eimer O'Malley,Aoife Morrin,Malcolm R. Smyth,Anthony J. Killard Analyst, 2008,133, 391-399
-
Jianyao Huang,Dong Gao,Zhihui Chen,Weifeng Zhang Polym. Chem., 2021,12, 2471-2480
Additional information on Nizatidine
Introduction to Nizatidine (CAS No. 76963-41-2) and Its Recent Research Applications
Nizatidine, a pharmaceutical compound with the chemical name 2-[[[4-aminobutyl](dimethylamino)carbonyl]amino]ethyl]aminoethanesulfonic acid, is widely recognized for its significant role in the field of medicinal chemistry and pharmacology. With a CAS number of 76963-41-2, this compound has garnered considerable attention due to its unique chemical structure and therapeutic properties. Nizatidine belongs to the class of H2-receptor antagonists, which are primarily used to reduce stomach acid production. This mechanism of action makes it a valuable asset in the treatment of conditions such as gastroesophageal reflux disease (GERD) and peptic ulcers.
The chemical structure of Nizatidine features a complex arrangement of functional groups, including amines, carboxylic acids, and sulfonic acids. These groups contribute to its high affinity for H2 receptors in the stomach lining, thereby effectively inhibiting the production of hydrochloric acid. The molecular formula of Nizatidine is C10H18N4O3S, reflecting its composition of carbon, hydrogen, nitrogen, oxygen, and sulfur atoms. This precise molecular configuration not only determines its pharmacological activity but also influences its pharmacokinetic profile, including absorption, distribution, metabolism, and excretion.
In recent years, Nizatidine has been the subject of numerous studies aimed at exploring its potential beyond traditional antacid therapy. One particularly intriguing area of research involves its anti-inflammatory properties. Studies have suggested that Nizatidine may exhibit inhibitory effects on certain inflammatory pathways, making it a candidate for use in conditions where inflammation plays a significant role. For instance, research has indicated that Nizatidine might modulate the activity of nuclear factor kappa B (NF-κB), a key transcription factor involved in the regulation of inflammatory responses.
Furthermore, the compound has been investigated for its potential role in neuroprotection. Emerging evidence suggests that Nizatidine may have neuroprotective effects due to its ability to cross the blood-brain barrier and interact with central nervous system receptors. This has opened up new avenues for research into potential applications in neurodegenerative diseases such as Alzheimer's and Parkinson's. The exact mechanisms by which Nizatidine exerts these effects are still under investigation, but preliminary findings are promising.
The pharmacokinetic properties of Nizatidine have also been extensively studied to optimize its therapeutic efficacy. Following oral administration, Nizatidine is rapidly absorbed from the gastrointestinal tract and reaches peak plasma concentrations within a few hours. The compound is metabolized primarily in the liver through various enzymatic pathways, with metabolites being excreted via urine and feces. This metabolic profile influences dosing regimens and helps predict potential drug-drug interactions.
One of the notable advantages of Nizatidine over other H2-receptor antagonists is its lower potential for drug interactions compared to earlier generations of these drugs. This makes it a safer option for patients who are on multiple medications simultaneously. Additionally, Nizatidine has been found to have a more favorable side effect profile, with fewer gastrointestinal disturbances reported compared to alternatives such as ranitidine or famotidine.
Recent clinical trials have further highlighted the efficacy of Nizatidine in treating GERD and peptic ulcers. These studies have demonstrated that Nizatidine can significantly reduce symptoms such as heartburn and stomach pain within a short duration of treatment. The results from these trials have reinforced the position of Nizatidine as a reliable therapeutic option for patients suffering from acid-related disorders.
The development of novel formulations for Nizatidine has also been an area of focus in recent years. Researchers have been exploring different delivery systems to enhance bioavailability and improve patient compliance. For example, sustained-release formulations have been developed to provide longer-lasting relief from symptoms without the need for frequent dosing. These advancements aim to make treatment more convenient and effective for patients.
The future direction of research on Nizatidine is likely to expand into new therapeutic areas beyond its traditional applications. The compound's unique chemical properties and multiple potential mechanisms of action make it an attractive candidate for further investigation. As our understanding of disease pathways continues to evolve, it is possible that Nizatidine may find new uses in conditions such as inflammatory bowel disease or even certain types of cancer.
In conclusion, Nizatidine (CAS No. 76963-41-2) is a multifaceted pharmaceutical compound with significant therapeutic potential in various medical conditions. Its effectiveness as an H2-receptor antagonist makes it a cornerstone in the treatment of acid-related disorders such as GERD and peptic ulcers. Beyond these traditional applications, ongoing research suggests promising possibilities in areas such as anti-inflammation and neuroprotection. The continued exploration of Nizatidine's properties will likely lead to new insights and expanded therapeutic uses in the future.
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